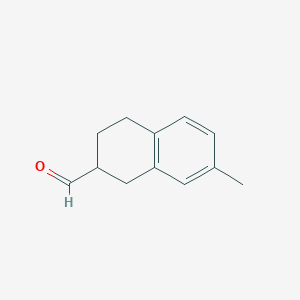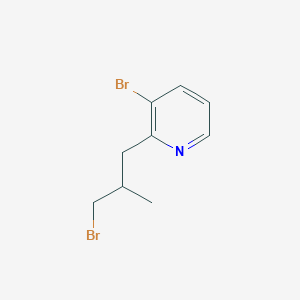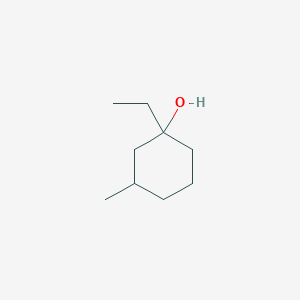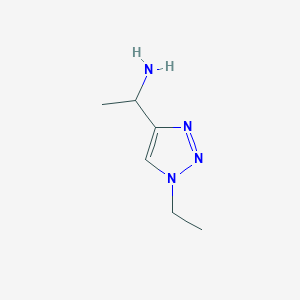![molecular formula C17H16ClNO5S B13161454 Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B13161454.png)
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is a chemical compound with the molecular formula C17H16ClNO5S. It is primarily used for research purposes and has applications in various scientific fields. This compound is known for its unique structure, which includes a benzopyran ring and a chlorosulfonyl group, making it a valuable subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate typically involves multiple steps. One common method includes the reaction of 8-hydroxy-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid to introduce the chlorosulfonyl group. This intermediate is then reacted with benzyl isocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or alcohols. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while hydrolysis would produce the corresponding sulfonic acid and benzopyran derivatives .
Wissenschaftliche Forschungsanwendungen
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential as a pharmacological agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition. This reactivity is exploited in various biochemical assays to study enzyme functions and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl carbamate: A simpler analog without the benzopyran ring and chlorosulfonyl group.
Benzyl N-(chlorosulfonyl)carbamate: Lacks the benzopyran ring but contains the chlorosulfonyl group.
Uniqueness
Benzyl N-[8-(chlorosulfonyl)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate is unique due to its combination of a benzopyran ring and a chlorosulfonyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C17H16ClNO5S |
|---|---|
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
benzyl N-(8-chlorosulfonyl-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C17H16ClNO5S/c18-25(21,22)15-8-4-7-13-9-14(11-23-16(13)15)19-17(20)24-10-12-5-2-1-3-6-12/h1-8,14H,9-11H2,(H,19,20) |
InChI-Schlüssel |
SDEMXOXLEKUJJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=CC=C2S(=O)(=O)Cl)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)



![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13161423.png)



![3-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13161447.png)
![1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one](/img/structure/B13161449.png)


